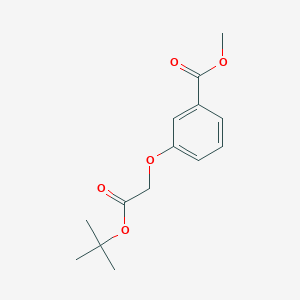
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photolytic Studies and Radical Behavior
- The photolysis of related compounds in benzene releases tert-butoxyl radicals, crucial for understanding the behavior of radicals in various chemical contexts. Although these radicals transform into methyl radicals in aqueous solutions, impacting the photooxidation of certain nucleic acids, the fundamental behavior of tert-butoxyl radicals and their derivatives, including Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate, is significant for photolytic studies and applications in material degradation or stabilization (Adam et al., 2002).
Polymerization Processes
- The initiation of polymerization by related tert-butoxy compounds, and the resultant polymers containing tert-butoxy and methyl end-groups, highlights the relevance of this compound in polymer science. These findings help understand the initiation mechanisms and the structural characteristics of polymers, useful for developing new materials with tailored properties (Allen & Bevington, 1961).
Solid-Phase Synthesis
- The compound is used in the synthesis of quinoxalines from (E)-3-Diazenylbut-2-enes. This process, both in liquid and solid phases, is crucial for creating compounds with potential applications in various fields including pharmacology and material science, due to the versatile nature of quinoxalines (Attanasi et al., 2001).
Synthesis of Juvenile Hormone Antagonists
- Derivatives of this compound, like Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, are used in the synthesis of juvenile hormone antagonists, indicating its importance in biochemistry and pest control research. These compounds play a crucial role in inducing metamorphosis in insects, showing the compound's potential in developing insect control agents (Kuwano et al., 2008).
Dimerization Studies in Organic Chemistry
- Related tert-butoxy compounds are used to understand dimerization processes in organic chemistry, which are fundamental in the synthesis of complex organic molecules. The behavior of these compounds during dimerization offers insights into reaction mechanisms and stability, pertinent in synthesizing new organic materials or pharmaceuticals (Trahanovsky et al., 1994).
Propriétés
IUPAC Name |
methyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,3)19-12(15)9-18-11-7-5-6-10(8-11)13(16)17-4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAIFPGOISKWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2695769.png)
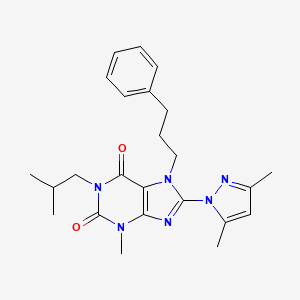
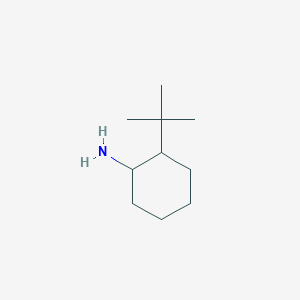



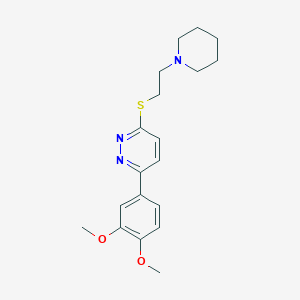
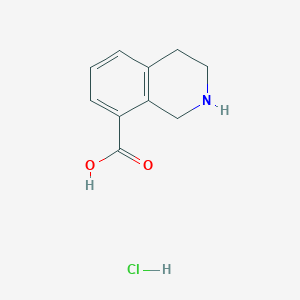
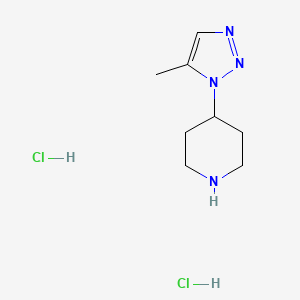
![7-(3,4-dimethoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695785.png)
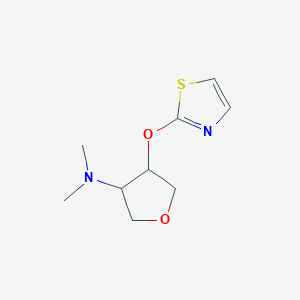
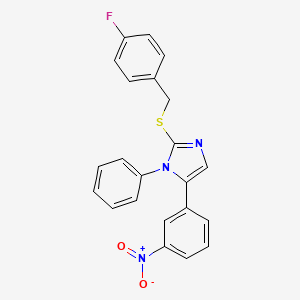
![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)